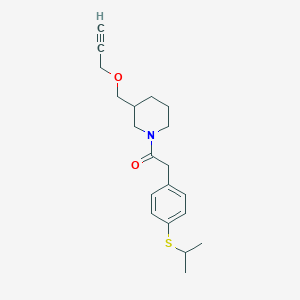

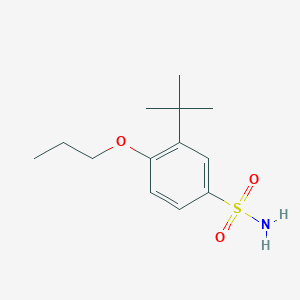

3-Tert-butyl-4-propoxybenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Tert-butyl-4-propoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C13H21NO3S . It has a molecular weight of 271.38 . This compound is available in powder form .

Molecular Structure Analysis

The InChI code for “3-Tert-butyl-4-propoxybenzene-1-sulfonamide” is 1S/C13H21NO3S/c1-5-8-17-12-7-6-10 (18 (14,15)16)9-11 (12)13 (2,3)4/h6-7,9H,5,8H2,1-4H3, (H2,14,15,16) .Physical And Chemical Properties Analysis

“3-Tert-butyl-4-propoxybenzene-1-sulfonamide” is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

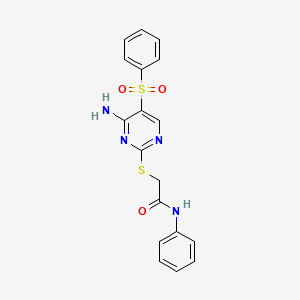

Pharmacodynamics of Arylsulfonamides

Arylsulfonamides, a category to which 3-Tert-butyl-4-propoxybenzene-1-sulfonamide belongs, have been studied for their pharmacodynamics, particularly as hypoglycemic agents. The basic experimental discoveries in this area have been confirmed by various authors using related compounds. However, it is important to note that the toxicity and tolerance levels of these compounds need further examination (Loubatières, 1959).

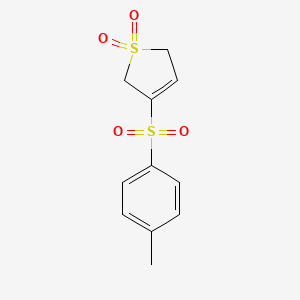

Sulfonamide Derivatives in Synthesis

Sulfonamide derivatives, including those similar to 3-Tert-butyl-4-propoxybenzene-1-sulfonamide, have been synthesized for various purposes. These derivatives have found applications in different chemical syntheses due to their diverse chemical reactivity and structural properties (Yan, Hu, & Xiong, 2007).

Chemoselective Nitration

The chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite has been reported. This process shows a high degree of selectivity for sulfonamide functionalized aryl systems, even in the presence of other potentially reactive functionalities. This implies that 3-Tert-butyl-4-propoxybenzene-1-sulfonamide could potentially undergo similar selective reactions (Kilpatrick, Heller, & Arns, 2013).

Schiff Base Compounds

Schiff base compounds derived from sulfonohydrazide derivatives have been synthesized and studied for various biological activities. These compounds have shown remarkable activities in areas like antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Such derivatives also demonstrate the potential of 3-Tert-butyl-4-propoxybenzene-1-sulfonamide in similar biological applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Catalysis and Chemical Synthesis

tert-Butyl phenyl sulfoxide, structurally related to 3-Tert-butyl-4-propoxybenzene-1-sulfonamide, has been used as a traceless precatalyst in chemical synthesis. It has catalyzed the coupling of benzyl halides to trans-stilbenes, showcasing the potential use of similar compounds in catalysis and synthesis (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Safety and Hazards

The safety information for “3-Tert-butyl-4-propoxybenzene-1-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-tert-butyl-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-5-8-17-12-7-6-10(18(14,15)16)9-11(12)13(2,3)4/h6-7,9H,5,8H2,1-4H3,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFPLXCQTZUIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tert-butyl-4-propoxybenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)

![Furan-2-yl-[4-(4-thiophen-2-yloxane-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B2365915.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2365922.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2365924.png)

![5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide](/img/structure/B2365927.png)